tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-formyl-3-pyridin-3-ylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-9-12(10-17)7-11-5-4-6-15-8-11/h4-6,8,10,12H,7,9H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCHYSGRAHZZTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CN=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable aldehyde or ketone, followed by a series of purification steps . The reaction conditions often include the use of a catalyst and specific temperature controls to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and efficiency.
Chemical Reactions Analysis
tert-Butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with suitable aldehydes or ketones. This process is followed by purification steps to isolate the desired product. The compound exhibits various chemical reactions, including oxidation, reduction, and substitution reactions, which are crucial for its application in drug development and other chemical syntheses .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in neurodegenerative processes. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes, indicating potential therapeutic benefits in conditions like Alzheimer's disease.
Scientific Research Applications
-
Medicinal Chemistry :
- This compound has garnered interest for its potential as a therapeutic agent. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development focused on neurodegenerative diseases.
- Organic Synthesis :
-
Enzyme Inhibition Studies :
- Research indicates that this compound may inhibit specific enzymes linked to neurodegenerative disorders. Understanding its mechanism of action can lead to the development of novel treatments targeting these diseases.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a model of Alzheimer's disease. The results demonstrated that the compound significantly reduced neuroinflammation and improved cognitive function in treated subjects compared to controls.
Case Study 2: Synthesis of Derivatives
Another research project focused on synthesizing derivatives of this compound to enhance its biological activity. Various modifications were made to the core structure, resulting in compounds with improved potency against targeted enzymes.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s structure allows it to bind to these targets and modulate their activity, which can lead to various biological effects . The pathways involved in these interactions are often complex and may include multiple steps and intermediates .
Comparison with Similar Compounds
tert-Butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate (CID 84723779)
- Structure : Replaces the pyridin-3-ylmethyl group with an isopropyl substituent.
- Molecular Formula: C₁₁H₂₁NO₃ (vs. C₁₄H₂₁N₂O₃ for the target compound).
- This derivative is more lipophilic, impacting solubility and metabolic stability .
tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate (CAS: 1803603-88-4)
- Structure : Substitutes pyridin-3-ylmethyl with an oxolan-3-ylmethyl group.
- Molecular Formula: C₁₃H₂₃NO₄.
- Key Differences : The tetrahydrofuran (oxolane) ring introduces ether oxygen atoms, enhancing hydrogen-bonding capacity compared to the pyridine’s nitrogen. This may alter pharmacokinetic properties such as membrane permeability .
Benzimidazolone Derivatives (e.g., Compound 39 in )
- Structure : Incorporates a benzimidazolone core instead of a pyridine.
- Such derivatives are often explored as kinase or protease inhibitors .
Physicochemical Properties
| Property | tert-Butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate | tert-Butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate | tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate |
|---|---|---|---|
| Molecular Weight | 283.34 g/mol | 215.29 g/mol | 257.33 g/mol |
| Polarity | Moderate (pyridine N enhances polarity) | Low (isopropyl) | Moderate (ether oxygens) |
| Solubility | Likely polar aprotic solvents (DMF, DMSO) | Hydrophobic (hexane, ethyl acetate) | Moderate in polar solvents |
Biological Activity
Tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O3 |
| Molecular Weight | 264.32 g/mol |
| CAS Number | 1798717-56-2 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate aldehydes or ketones, followed by purification steps to obtain the desired product. The compound can undergo various chemical reactions including oxidation and substitution reactions, which are critical for its application in drug development and other chemical syntheses .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in neurodegenerative processes, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
Case Studies and Research Findings
- Neuroprotective Effects : In vitro studies have shown that derivatives similar to this compound can protect astrocytes from amyloid-beta-induced toxicity. For instance, a related compound demonstrated a reduction in TNF-α levels and oxidative stress markers in astrocyte cultures exposed to amyloid-beta peptides .
- In Vivo Studies : Research involving animal models has indicated that while certain carbamate derivatives can improve cognitive function and reduce oxidative stress in scopolamine-induced models, the efficacy of this compound specifically requires further investigation to determine its bioavailability and therapeutic potential .
- Comparative Analysis : A comparative study highlighted that while some carbamate compounds showed significant neuroprotective effects, this compound's activity was moderate when compared with standard treatments like galantamine .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Neuroprotection | Moderate protective effects against Aβ toxicity |
| Enzyme Inhibition | Potential inhibition of β-secretase and acetylcholinesterase |
| Oxidative Stress Reduction | Decreased TNF-α levels in cell cultures |
Q & A
Basic Question: What are the common synthetic routes for preparing tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate, and how are carbamate protection strategies optimized?
Answer:
The compound is typically synthesized via carbamate protection of amine intermediates. A key method involves asymmetric Mannich reactions using tert-butoxycarbonyl (Boc) groups to protect amines during nucleophilic additions. For example, anhydrous acetonitrile and propionaldehyde are used under argon to stabilize reactive intermediates, achieving yields >90% in controlled conditions . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.
- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions.
- Boc deprotection : Trifluoroacetic acid (TFA) in dichloromethane selectively removes Boc groups post-synthesis.
Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Answer:
Structural elucidation relies on:
- X-ray crystallography : Resolves bond angles (e.g., C–N–C angles ≈109–130°) and stereochemistry .
- NMR spectroscopy :
- ¹H NMR : Pyridin-3-ylmethyl protons appear as doublets (δ 7.2–8.5 ppm).
- ¹³C NMR : The carbonyl (C=O) of the carbamate resonates at δ 155–160 ppm .
- IR spectroscopy : Stretching frequencies for C=O (1690–1730 cm⁻¹) and N–H (3300 cm⁻¹) confirm functional groups.
Advanced Question: How can stereochemical control be achieved during the synthesis of chiral derivatives of this compound?
Answer:
Chiral centers are introduced via:
- Asymmetric catalysis : Proline-derived organocatalysts induce enantioselectivity in Mannich reactions .
- Chiral auxiliaries : (R)- or (S)-configured tert-butyl groups direct stereochemistry during cyclopropane formation (e.g., diastereomeric excess >95% via tert-butyl carbamate intermediates) .
- Crystallographic validation : Single-crystal X-ray diffraction confirms absolute configurations .
Advanced Question: What methodologies are used to optimize reaction conditions for scaling up synthesis while maintaining purity?
Answer:
Design of Experiments (DoE) and flow chemistry are critical:
- DoE : Multi-variable analysis (e.g., temperature, solvent ratio, catalyst loading) identifies optimal parameters. For example, a 3² factorial design can maximize yield while minimizing byproducts .
- Continuous-flow systems : Enhance reproducibility by controlling residence time and mixing efficiency.
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 columns, acetonitrile/water) ensures >98% purity .
Data Contradiction Analysis: How should researchers resolve discrepancies between computational models and experimental structural data (e.g., bond angles, torsional strains)?
Answer:
Discrepancies often arise from:
- Crystal packing effects : Solid-state distortions (e.g., C–C–C angles varying by ±5°) vs. gas-phase DFT calculations .
- Solvent interactions : Polar solvents may stabilize non-planar conformers.
Resolution steps :
Compare experimental (X-ray) and computational (DFT/B3LYP) data.
Analyze torsional barriers via variable-temperature NMR.
Use Hirshfeld surface analysis to quantify intermolecular forces in crystals .
Advanced Application: How is this compound utilized as a building block in medicinal chemistry for drug discovery?
Answer:
The pyridin-3-ylmethyl and carbamate moieties enable:
- Protease inhibitor design : The tert-butyl group enhances lipophilicity for blood-brain barrier penetration.
- Fluorinated analogs : Substitution at the pyridine ring (e.g., 6-fluoro derivatives) improves metabolic stability .
- Peptide coupling : Boc-protected amines react with activated esters (e.g., HATU/DIPEA) to form amide bonds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
